molecular formula C8H15ClN2O B2898120 rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one hydrochloride CAS No. 2307780-27-2

rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one hydrochloride

Cat. No.: B2898120
CAS No.: 2307780-27-2
M. Wt: 190.67
InChI Key: PVOUYEAKLZFBOB-LEUCUCNGSA-N
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Description

rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one hydrochloride is a chemical compound with significant potential in various scientific fields. This compound is known for its unique structure and properties, making it a subject of interest in research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one hydrochloride involves several steps. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. The process often involves continuous flow reactors and advanced purification techniques to meet the stringent quality standards required for commercial applications.

Chemical Reactions Analysis

Types of Reactions

rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions mentioned above require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one hydrochloride involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action are complex and depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to rac-(4aR,8aS)-decahydro-2,7-naphthyridin-1-one hydrochloride include:

Uniqueness

What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

(4aS,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-2,7-naphthyridin-1-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O.ClH/c11-8-7-5-9-3-1-6(7)2-4-10-8;/h6-7,9H,1-5H2,(H,10,11);1H/t6-,7-;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVOUYEAKLZFBOB-LEUCUCNGSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2C1CCNC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CNC[C@H]2[C@@H]1CCNC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H15ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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